molecular formula C₄₅H₄₉NO₁₃ B021601 10-Deacetyltaxol CAS No. 78432-77-6

10-Deacetyltaxol

Cat. No. B021601
CAS RN: 78432-77-6
M. Wt: 811.9 g/mol
InChI Key: TYLVGQKNNUHXIP-MHHARFCSSA-N
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Description

Synthesis Analysis

The synthesis of 10-Deacetyltaxol and its analogues has been a focus of research to improve Taxol production. Li et al. (2017) reported enhancing the catalytic efficiency of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) towards 10-Deacetyltaxol, facilitating an environmentally friendly alternative for Taxol production from its abundant analogue (Li et al., 2017). Rao et al. (1995) synthesized 10-Deacetylpaclitaxel, demonstrating its conversion to paclitaxel and investigating the activity of its esters, further indicating the synthetic versatility and potential of 10-Deacetyltaxol derivatives (Rao et al., 1995).

Molecular Structure Analysis

Understanding the molecular structure of 10-Deacetyltaxol is crucial for synthesizing Taxol and its derivatives. The structure of 10-Deacetyltaxol and related compounds has been analyzed to facilitate synthetic strategies aimed at producing Taxol. Harper et al. (2001) provided insights into the crystal structure of 10-Deacetylbaccatin III, highlighting its molecular interactions and structural similarities and differences with Taxol and docetaxel, which aids in the understanding of its chemical behavior and synthesis potential (Harper et al., 2001).

Chemical Reactions and Properties

Chemical modification of 10-Deacetyltaxol is a key step in the semi-synthesis of Taxol. The enzymatic acetylation of 10-Deacetylbaccatin III to baccatin III, a precursor of Taxol, illustrates the specific chemical reactions that 10-Deacetyltaxol undergoes in the biosynthesis pathway. Zocher et al. (1996) described the cell-free acetylation of 10-Deacetylbaccatin III in crude extracts from roots of Taxus baccata, highlighting the specificity of the reaction towards the 10-hydroxyl group of the taxane ring, which is fundamental in the conversion process to Taxol (Zocher et al., 1996).

Physical Properties Analysis

The study of the physical properties of 10-Deacetyltaxol, such as solubility, melting point, and crystalline structure, is essential for its purification, characterization, and modification processes. Harper et al. (2001) detailed the crystal structure of 10-Deacetylbaccatin III, providing valuable information on its physical properties that are critical for the development of Taxol production methodologies (Harper et al., 2001).

Chemical Properties Analysis

The chemical properties of 10-Deacetyltaxol, such as reactivity, stability, and chemical transformations, underpin its role in Taxol synthesis. Understanding these properties is vital for optimizing the conditions under which 10-Deacetyltaxol can be converted into Taxol or its derivatives efficiently and with high yield. The enzymatic reactions involving 10-Deacetyltaxol, as explored by Zocher et al. (1996), demonstrate the compound's chemical behavior and its potential in Taxol biosynthesis pathways (Zocher et al., 1996).

Scientific Research Applications

1. Biocatalysis and Semi-Synthesis of Paclitaxel

  • Application Summary: The yew tree produces abundant 7-β-xylosyl-10-deacetyltaxol, which can be bio-converted into 10-deacetyltaxol for semi-synthesis of paclitaxel . This process is used to address the worldwide shortage of paclitaxel, an important anticancer drug .
  • Methods and Procedures: The bioconversion process involves the use of a recombinant yeast with a glycoside hydrolase gene from Lentinula edodes . The bioconversion of 7-β-xylosyl-10-deacetyltaxol or its extract was further optimized and scaled up with the engineered yeast harvested from 200-L scale high-cell-density fermentation .
  • Results and Outcomes: A 93–95% bioconversion and 83% bioconversion of 10 and 15 g/L 7-β-xylosyltaxanes in 10 L reaction volume were achieved, respectively . The yield of 10-deacetyltaxol reached 10.58 g/L in 1 L volume with 15 g/L 7-β-xylosyl-10-deacetyltaxol .

2. Taxol Production

  • Application Summary: 10-deacetyltaxol can be used for the chemical semi-synthesis of Taxol by acetylation at the C10 position . This process is used to produce Taxol, a well-known anticancer drug, from an abundant analogue .
  • Methods and Procedures: The catalytic efficiency of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) of Taxus towards 10-deacetyltaxol, a de-glycosylated derivative of 7-b-xylosyl-10-deacetyltaxol, was improved to generate Taxol using mutagenesis . A double DBAT mutant (DBATG38R/F301V) with a catalytic efficiency approximately six times higher than that of the wild-type was generated .
  • Results and Outcomes: This approach combined with a b-xylosidase obtained an in vitro one-pot conversion of 7-b-xylosyl-10-deacetyltaxol to Taxol yielding 0.64 mg ml 1 Taxol in 50 ml at 15 h .

3. Microtubule Stabilization

  • Application Summary: 10-Deacetyltaxol is a taxane derivative that promotes the polymerization of tubulin and inhibits the depolymerization of microtubules induced by cold or by calcium ions in vitro . This process is used to study cell division and other microtubule-related processes .
  • Methods and Procedures: The application of 10-Deacetyltaxol involves treating cells with the compound and observing the effects on microtubule dynamics . The specific procedures can vary depending on the experimental setup .
  • Results and Outcomes: 10-Deacetyltaxol has been shown to exhibit cytotoxicity in human glial and neuroblastoma cell lines .

4. Environmentally Friendly Taxol Production

  • Application Summary: The natural concentration of the anticancer drug Taxol is about 0.02% in yew trees, whereas that of its analogue 7-β-xylosyl-10-deacetyltaxol is up to 0.5% . While this compound is not an intermediate in Taxol biosynthetic route, it can be converted into Taxol by de-glycosylation and acetylation .
  • Methods and Procedures: The approach involves improving the catalytic efficiency of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) of Taxus towards 10-deacetyltaxol, a de-glycosylated derivative of 7-b-xylosyl-10-deacetyltaxol to generate Taxol using mutagenesis . A double DBAT mutant (DBATG38R/F301V) with a catalytic efficiency approximately six times higher than that of the wild-type was generated .
  • Results and Outcomes: This approach combined with a b-xylosidase obtained an in vitro one-pot conversion of 7-b-xylosyl-10-deacetyltaxol to Taxol yielding 0.64 mg ml 1 Taxol in 50 ml at 15 h . This approach represents a promising environmentally friendly alternative for Taxol production from an abundant analogue .

5. Pilot Scale Biocatalysis

  • Application Summary: The yew tree produces abundant 7-β-xylosyl-10-deacetyltaxol that can be bio-converted into 10-deacetyltaxol for semi-synthesis of paclitaxel . This process is used to address the worldwide shortage of this important anticancer drug .
  • Methods and Procedures: The bioconversion process involves the use of a recombinant yeast with a glycoside hydrolase gene from Lentinula edodes . The bioconversion of 7-β-xylosyl-10-deacetyltaxol or its extract was further optimized and scaled up with the engineered yeast harvested from 200-L scale high-cell-density fermentation .
  • Results and Outcomes: A 93–95% bioconversion and 83% bioconversion of 10 and 15 g/L 7-β-xylosyltaxanes in 10 L reaction volume were achieved, respectively . The yield of 10-deacetyltaxol reached 10.58 g/L in 1 L volume with 15 g/L 7-β-xylosyl-10-deacetyltaxol .

6. Environmentally Friendly Taxol Production

  • Application Summary: The natural concentration of the anticancer drug Taxol is about 0.02% in yew trees, whereas that of its analogue 7-β-xylosyl-10-deacetyltaxol is up to 0.5% . While this compound is not an intermediate in Taxol biosynthetic route, it can be converted into Taxol by de-glycosylation and acetylation .
  • Methods and Procedures: The approach involves improving the catalytic efficiency of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) of Taxus towards 10-deacetyltaxol, a de-glycosylated derivative of 7-b-xylosyl-10-deacetyltaxol to generate Taxol using mutagenesis . A double DBAT mutant (DBATG38R/F301V) with a catalytic efficiency approximately six times higher than that of the wild-type was generated .
  • Results and Outcomes: This approach combined with a b-xylosidase obtained an in vitro one-pot conversion of 7-b-xylosyl-10-deacetyltaxol to Taxol yielding 0.64 mg ml 1 Taxol in 50 ml at 15 h . This approach represents a promising environmentally friendly alternative for Taxol production from an abundant analogue .

Safety And Hazards

When handling 10-Deacetyltaxol, it is recommended to wear safety goggles with side-shields, protective gloves, and impervious clothing . It is also advised to use a suitable respirator and to keep the product away from drains, water courses, or the soil .

Future Directions

There is ongoing research to increase the production of 10-Deacetyltaxol and other taxanes through various methods, including manipulating cocultures, mutagenesis, genome shuffles, and gene overexpression . Future genetic engineering approaches aim to produce fungal Taxol and precursors .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLVGQKNNUHXIP-MHHARFCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H49NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00999763
Record name N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Deacetyltaxol

CAS RN

78432-77-6
Record name 10-Deacetyltaxol
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Record name 10-Deacetyltaxol
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Record name N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid
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Record name 78432-77-6
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Record name 10-DEACETYLPACLITAXEL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
668
Citations
JL McLaughlin, RW Miller, RG Powell… - Journal of Natural …, 1981 - ACS Publications
… Both 10-deacetylcephalomannine and 10-deacetyltaxol, afterrotary vacuum evaporation of … 7-epi-10deacetylcephalomannine, (9), and 7-epi-10-deacetyltaxol, (10). The lability of …
Number of citations: 164 pubs.acs.org
B Xue, J Zhao, Y Fan, S Chen, W Li… - Chemistry & …, 2020 - Wiley Online Library
… on silica gel to give 3.02 g of a mixture of 10-deacetyltaxanes B (including 10-deacetyltaxol, 10-deacetyltaxol B and 10-deacetyltaxol C). The yield of the above reaction was 83 %. …
Number of citations: 13 onlinelibrary.wiley.com
T Grobosch, B Schwarze, D Stoecklein… - Journal of analytical …, 2012 - academic.oup.com
This method development was to confirm the fatal ingestion of toxic yew plant material in postmortem samples (stomach content, urine, femoral blood, cardiac blood, bile, and brain …
Number of citations: 34 academic.oup.com
K Wang, T Wang, J Li, J Zou, Y Chen, J Dai - Journal of Molecular Catalysis …, 2011 - Elsevier
… The highest conversion rate and yield of 10-deacetyltaxol (10-DT) from 7-xylosyl-10-deacetyltaxol (7-XDT) reached 92% and 764 mg/L, respectively. ▶ The biocatalytic capacity of the …
Number of citations: 13 www.sciencedirect.com
JJ Pennington, AG Fett-Neto, SA Nicholson… - Phytochemistry, 1998 - Elsevier
… catalyze the acetylation of 10-deacetyltaxol to paclitaxel in any … levels of acetylation of 10-deacetyltaxol to yield paclitaxel … of an uncharacterized acetyl CoA:10-deacetyltaxol-10-O-…
Number of citations: 14 www.sciencedirect.com
BJ Li, H Wang, T Gong, JJ Chen, TJ Chen… - Nature …, 2017 - nature.com
… , the substrate 7-β-xylosyl-10-deacetyltaxol (XDT) and the acetyl group donor acetyl-CoA, … product 10-deacetyltaxol (DT) and then 10-β-acetyltransferase acetylates 10-deacetyltaxol …
Number of citations: 57 www.nature.com
DGI Kingston, DR Hawkins… - Journal of Natural …, 1982 - ACS Publications
… similarly identified as 10-deacetyltaxol 2',7-diacetate (4). Its cims showed an (MH+) ion at … 6.18 ppm in 3 to 5.26 ppm in 4, comparable to the 5.18 ppm observed for 10-deacetyltaxol (7). …
Number of citations: 124 pubs.acs.org
KV Rao - Pharmaceutical research, 1993 - Springer
… Of these, 10deacetyltaxol-7-xyloside is the most abundant taxane in the Pacific … 19-Hydroxybaccatin III, 10-deacetylcephalomannine and 10deacetyltaxol: New antitumor taxanes from …
Number of citations: 73 link.springer.com
J Zhang, L Zhang, X Wang, D Qiu, D Sun… - Journal of Natural …, 1998 - ACS Publications
… 1, and was shown to be 10-deacetyltaxol, as confirmed by … at C-7 of 10-deacetyltaxol and cephalomannine occurred under neutral … III and 10-deacetyltaxol for the semisynthesis of Taxol. …
Number of citations: 47 pubs.acs.org
KV Rao, JB Hanuman, C Alvarez, M Stoy… - Pharmaceutical …, 1995 - Springer
Purpose. In view of the demonstrated antitumor activity of taxol, ready availability of the drug is important. The current isolation methods starting from the bark of Taxus brevifolia involve …
Number of citations: 115 link.springer.com

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